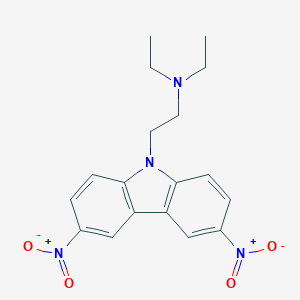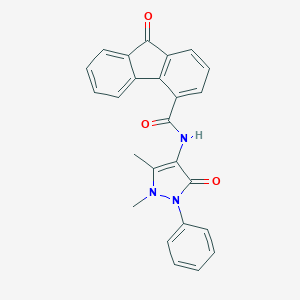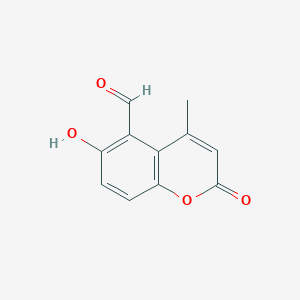![molecular formula C20H15ClN2O2 B432830 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 701225-99-2](/img/structure/B432830.png)
6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biochemistry, and biotechnology. This compound is also known as CPT, and it is a derivative of camptothecin, which is a natural alkaloid.
作用机制
The mechanism of action of CPT involves the inhibition of topoisomerase I activity. Topoisomerase I is an enzyme that is essential for DNA replication and cell division. It works by cutting and rejoining the DNA strands, allowing the DNA to unwind and replicate. CPT binds to the topoisomerase I-DNA complex, preventing the rejoining of the DNA strands and leading to the formation of a stable complex. This stable complex interferes with DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
CPT has been found to exhibit potent antitumor activity against various types of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death. CPT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. CPT has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using CPT in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and development. CPT is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using CPT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, CPT is highly toxic and can cause severe side effects, making it unsuitable for use in humans.
未来方向
There are several future directions for the research on CPT. One of the areas of interest is the development of novel CPT derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of CPT in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, there is a need for further research on the mechanism of action of CPT and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has shown significant potential in various fields, including pharmaceuticals, biochemistry, and biotechnology. Its potent antitumor activity and mechanism of action make it an ideal candidate for the treatment of cancer. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
合成方法
The synthesis of 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves several steps. The first step is the synthesis of the intermediate compound, which is then converted into CPT. The intermediate compound is prepared by reacting 7-ethyl-10-hydroxycamptothecin with 4-dimethylaminobenzaldehyde in the presence of acetic anhydride. The resulting compound is then treated with thionyl chloride to obtain the final product.
科学研究应用
CPT has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent antitumor activity against various types of cancer cells, including lung, breast, colon, and ovarian cancer cells. CPT works by inhibiting the activity of topoisomerase I, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, CPT prevents cancer cells from dividing and growing, leading to their death.
属性
IUPAC Name |
6-chloro-2-[4-(dimethylamino)phenyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c1-22(2)12-6-8-13(9-7-12)23-19(24)15-5-3-4-14-17(21)11-10-16(18(14)15)20(23)25/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBYPFZEEPIQNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B432781.png)
![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)
![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)

![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)
![Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine](/img/structure/B432815.png)
![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)


![N-[2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B432829.png)
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)thiourea](/img/structure/B432831.png)
![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)
![2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432836.png)
